molecular formula C11H20Cl3NO2 B14338457 Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride CAS No. 78431-97-7

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride

Cat. No.: B14338457
CAS No.: 78431-97-7
M. Wt: 304.6 g/mol
InChI Key: VRJMNHUGUFAWLP-UHFFFAOYSA-N
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Description

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is a chemical compound with the molecular formula C11H20Cl3NO2. It is a derivative of cyclohexanecarboxylic acid, where the carboxylic acid group is substituted with a bis(2-chloroethyl)amino group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride typically involves the reaction of cyclohexanecarboxylic acid with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The bis(2-chloroethyl)amino group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is utilized in various fields of scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a chemotherapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride involves its interaction with cellular components. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of cellular processes. This mechanism is similar to that of other alkylating agents used in chemotherapy.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanecarboxylic acid: A simpler derivative without the bis(2-chloroethyl)amino group.

    Bis(2-chloroethyl)amine: A related compound with similar functional groups but different structural properties.

    Chlorambucil: A chemotherapeutic agent with a similar bis(2-chloroethyl)amino group but different overall structure.

Uniqueness

Cyclohexanecarboxylic acid, 4-(bis(2-chloroethyl)amino)-, hydrochloride is unique due to its specific combination of a cyclohexane ring and a bis(2-chloroethyl)amino group. This structure imparts distinct chemical and biological properties, making it valuable for research and potential therapeutic applications.

Properties

CAS No.

78431-97-7

Molecular Formula

C11H20Cl3NO2

Molecular Weight

304.6 g/mol

IUPAC Name

4-[bis(2-chloroethyl)amino]cyclohexane-1-carboxylic acid;hydrochloride

InChI

InChI=1S/C11H19Cl2NO2.ClH/c12-5-7-14(8-6-13)10-3-1-9(2-4-10)11(15)16;/h9-10H,1-8H2,(H,15,16);1H

InChI Key

VRJMNHUGUFAWLP-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C(=O)O)N(CCCl)CCCl.Cl

Origin of Product

United States

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